![molecular formula C9H14N2O B1266069 4-Propoxybenzene-1,2-diamine CAS No. 56190-17-1](/img/structure/B1266069.png)
4-Propoxybenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of aromatic diamines typically involves the amination of corresponding halogenated or nitro-substituted benzene derivatives. For example, 1,2-Bis(4-aminophenoxy)benzene, a compound with a structural resemblance to 4-Propoxybenzene-1,2-diamine, can be synthesized from 1,2-dihydroxybenzene (catechol) and p-chloronitrobenzene, followed by reduction with a palladium catalyst and hydrazine hydrate (Yang, Hsiao, & Yang, 1996). These methods could potentially be adapted for the synthesis of 4-Propoxybenzene-1,2-diamine by substituting the appropriate starting materials.
Molecular Structure Analysis
Aromatic diamines typically exhibit planar structures due to the conjugation of the amine groups with the benzene ring. The molecular structure of these compounds can significantly influence their chemical reactivity and physical properties. For instance, the crystal and molecular structure of 1,4-dimethoxybenzene, a related compound, has been analyzed, showing that the methyl groups lie in the plane of the ring, which could suggest similar planarity for substituted diamines (Goodwin, Przybylska, & Robertson, 1950).
Chemical Reactions and Properties
Aromatic diamines undergo various chemical reactions, including coupling reactions, substitution, and oxidation, which are essential for creating complex organic molecules and materials. For example, the SNAr (nucleophilic aromatic substitution) reaction of activated ortho-halonitrobenzenes with diamines under high pressure can lead to the formation of cyclization products, indicating the reactivity of diamine compounds under specific conditions (Ibata, Zou, & Demura, 1995).
Physical Properties Analysis
The physical properties of aromatic diamines, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, compounds synthesized from aromatic diamines can exhibit excellent solubility in common organic solvents, which is crucial for their application in polymer science (Yang & Hsiao, 2004).
Chemical Properties Analysis
The chemical properties of 4-Propoxybenzene-1,2-diamine, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and its behavior in polymerization reactions, can be inferred from studies on similar compounds. Aromatic diamines are typically basic due to the lone pair of electrons on the nitrogen atoms, making them reactive towards acids and electrophilic reagents. Their ability to participate in polycondensation reactions to form polyamides or polyimides is a key aspect of their utility in material science (Liaw & Liaw, 1996).
Scientific Research Applications
Polyamide-Imide Synthesis
4-Propoxybenzene-1,2-diamine contributes to the synthesis of novel poly(amide–imide)s (PAIs) with outstanding physical properties. For instance, a study by Yang and Wei (2001) synthesized PAIs using a diimide–diacid with various aromatic diamines, resulting in polymers with excellent solubility, high tensile strength, and significant thermal stability (Yang & Wei, 2001).
Ortho-Linked Polyamides
Similarly, Hsiao, Yang, and Chen (2000) explored the creation of ortho-linked polyamides using a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, a precursor to 4-Propoxybenzene-1,2-diamine. Their research showed that these polyamides are noncrystalline, soluble in polar solvents, and capable of forming transparent, flexible films with high thermal stability (Hsiao, Yang, & Chen, 2000).
Densities and Viscosities Studies
In another study, Zhu et al. (2014) measured densities and viscosities for binary mixtures of related compounds like 4-methylbenzene-1,3-diamine, providing insights into the physical interactions and properties of these compounds in different solvents (Zhu, Han, Liu, & Ma, 2014).
Corrosion Inhibition
A study by Singh and Quraishi (2016) demonstrated the use of related compounds as corrosion inhibitors. These compounds showed significant efficiency in protecting mild steel against corrosion, indicating potential applications of similar compounds in industrial contexts (Singh & Quraishi, 2016).
Antioxidant Research
Kortišová, Breza, and Cibulková (2007) researched the antioxidant properties of N,N′-substituted p-phenylenediamine antioxidants, which are structurally similar to 4-Propoxybenzene-1,2-diamine. This research provides insights into the potential antioxidant effectiveness of similar compounds (Kortišová, Breza, & Cibulková, 2007).
Metal-Catalysed Diamination Reactions
Research by Cardona and Goti (2009) on metal-catalysed 1,2-diamination reactions highlights the importance of the 1,2-diamine motif in various natural products and pharmaceutical agents, suggesting potential avenues for research involving 4-Propoxybenzene-1,2-diamine (Cardona & Goti, 2009).
Synthesis of Polyimides
Sadavarte et al. (2009) conducted research on the synthesis of new polyimides using aromatic diamines. This study contributes to the understanding of how 4-Propoxybenzene-1,2-diamine could be used in the development of similar materials with specific properties (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).
Safety And Hazards
The compound is associated with certain hazards. The safety information includes pictograms of an exclamation mark and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
4-propoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAOMJOZLSTWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204735 | |
Record name | 4-Propoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxybenzene-1,2-diamine | |
CAS RN |
56190-17-1 | |
Record name | 4-Propoxy-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56190-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propoxybenzene-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056190171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.